molecular formula C9H17NO B1501013 2-Methyl-6-propan-2-ylpiperidin-4-one

2-Methyl-6-propan-2-ylpiperidin-4-one

Cat. No.: B1501013
M. Wt: 155.24 g/mol
InChI Key: KGASHEBHPOMAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-propan-2-ylpiperidin-4-one is a synthetic organic compound belonging to the piperidin-4-one class, a scaffold recognized for its significant potential in medicinal chemistry research. Piperidin-4-one derivatives are extensively investigated as key synthetic intermediates and core structures for developing new pharmacological agents. Research indicates that substituted piperidin-4-ones demonstrate notable antimicrobial properties. Specifically, 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown promising in vitro antibacterial and antifungal activities in scientific studies, suggesting this compound's potential utility in developing new antimicrobial scaffolds . The propan-2-yl (isopropyl) substituent on the piperidine ring is a common feature in biologically active molecules and can influence the compound's lipophilicity and interaction with biological targets, as seen in other research compounds . This product is provided for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material according to all applicable safety guidelines.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-6-propan-2-ylpiperidin-4-one

InChI

InChI=1S/C9H17NO/c1-6(2)9-5-8(11)4-7(3)10-9/h6-7,9-10H,4-5H2,1-3H3

InChI Key

KGASHEBHPOMAIV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(N1)C(C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
2-Methyl-6-propan-2-ylpiperidin-4-one has been identified as a lead compound in the development of novel anticancer agents. Its structural features allow it to interact with specific molecular targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit various kinases associated with tumor growth, leading to apoptosis in cancer cells. For example, compounds with similar piperidine structures have demonstrated efficacy against cancer cell lines like HT-29 and SW620.

Neuropharmacology
This compound has also been investigated for its neuroprotective properties. Research indicates that it may interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's . The modulation of these receptors could lead to therapeutic effects that enhance cognitive function or mitigate neurodegeneration.

Chemical Synthesis Applications

Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions. This property is particularly valuable in developing new materials and fine chemicals.

Biological Interactions
The compound has been studied for its interactions with various enzymes and receptors. It has shown potential as a candidate for drug development due to its ability to modulate biological pathways involved in inflammation and immune responses . The ongoing research aims to elucidate the mechanisms by which this compound exerts its pharmacological effects.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Erlotinib Hydrochloride Quinazoline derivativeTargets EGFR
Vandetanib Piperidine-basedDual inhibitor of EGFR and VEGFR
Sorafenib Tosylate Multi-targeted kinase inhibitorAnticancer activity
Methyl 1-(piperidin-4-yl)acetate Piperidine ring with methyl acetateAnti-inflammatory
1-(Propan-2-yl)piperidin-4-one Piperidine ring with ketoneNeuroprotective

Table 2: Chemical Reactions Involving this compound

Reaction TypeProducts Formed
Oxidation Carboxylic acids or ketones
Reduction Alcohols or amines
Substitution Various substituted derivatives

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in BioRxiv, researchers synthesized several derivatives of piperidine compounds, including this compound. These compounds were tested against multiple cancer cell lines, showcasing significant inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Neuroprotective Effects
Another study investigated the interaction of this compound with nAChRs, revealing that it could enhance receptor desensitization under overstimulation conditions. This finding suggests potential therapeutic applications in treating neurodegenerative diseases by protecting neuronal health .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Methyl-6-propan-2-ylpiperidin-4-one with pyrimidine and piperidine derivatives from the literature:

Compound Name Molecular Formula Core Structure Key Substituents Potential Applications
This compound C₉H₁₇NO Piperidin-4-one 2-Methyl, 6-isopropyl Pharmaceutical intermediate
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₅N₅ Pyrimidine 4-Methyl, 6-piperidinyl, 2-amine Drug design (biological activity)
2-(2-Hydroxypropan-2-yl)-6-methylpyrimidin-4-ol C₈H₁₂N₂O₂ Pyrimidin-4-ol 2-Hydroxypropan-2-yl, 6-methyl Solubility-driven applications
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine C₁₇H₂₂N₄O Pyrimidine 4-Methoxymethyl, 2-phenyl Laboratory research

Key Differences and Implications

Core Heterocycle: The piperidinone core in the target compound introduces a saturated ring with a ketone, increasing polarity compared to aromatic pyrimidines. This affects solubility and reactivity, making piperidinones more suitable for hydrogen-bonding interactions in drug intermediates . Pyrimidine derivatives (e.g., –4) exhibit aromaticity and dual nitrogen atoms, enabling π-π stacking and enhanced binding to biological targets like enzymes or receptors .

Substituent Effects :

  • Lipophilicity : The isopropyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyl groups in ’s compound improve aqueous solubility .
  • Electronic Properties : Methoxymethyl and phenyl groups in ’s compound introduce electron-donating and aromatic effects, stabilizing the pyrimidine ring for synthetic applications .

Biological and Industrial Relevance: Piperidinones are frequently employed as synthetic intermediates due to their conformational flexibility, whereas pyrimidine derivatives (e.g., ) are directly explored for anticancer, antiviral, or antimicrobial activities . Hydroxyl-containing pyrimidinones () may serve as prodrugs or solubility-enhancing motifs, contrasting with the ketone-driven reactivity of the target compound .

Preparation Methods

Mannich Condensation Approach

A typical preparation involves a Mannich condensation using:

These reagents are combined in absolute ethanol, warmed for 30 minutes, and then stirred overnight at room temperature. This reaction forms the piperidin-4-one core with the desired substitution pattern.

Alkylation Step

The product from the Mannich condensation is treated with methyl iodide (1.5 mol) in the presence of potassium carbonate (2 mol) in acetone (10 mL). The mixture is refluxed for two hours, resulting in methylation at the nitrogen atom, yielding (4E)-1-methyl-3-isopropyl-2,6-diphenylpiperidin-4-one.

Oximation and Further Functionalization

The ketone group can be converted to an oxime by reaction with hydroxylamine hydrochloride (2 mol) in the presence of sodium acetate (2 mol) in ethanol (10 mL), refluxed for two hours. The oxime can then be further modified by stirring with dry pyridine and aromatic acids to introduce additional pharmacophoric groups.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Mannich condensation Benzaldehyde, ammonium acetate, isobutyl methyl ketone, ethanol, warm 30 min, stir overnight Formation of substituted piperidin-4-one core
2 Alkylation Methyl iodide, potassium carbonate, acetone, reflux 2 h N-methylation of piperidin-4-one
3 Oximation Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux 2 h Conversion of ketone to oxime
4 Functionalization Dry pyridine, aromatic acids Further derivatization for pharmacophore enhancement
5 Ring closure (analogous method) Amidine hydrochloride + acetoacetic ester, pH 12, 40°C, multi-stage reactor Efficient heterocyclic ring formation (potentially adaptable)

Research Findings and Observations

  • The Mannich condensation is a reliable and widely used method for constructing the piperidine ring with desired substituents.
  • Alkylation with methyl iodide in the presence of a base like potassium carbonate provides selective methylation on the nitrogen atom.
  • Oximation followed by further functionalization allows for structural diversification, which is critical in drug development.
  • The multi-stage reactor method for ring closure under alkaline conditions offers high conversion rates and controlled reaction times, suggesting potential for scale-up and industrial application.
  • Crystal structure analyses of related piperidin-4-one derivatives confirm the chair conformation of the ring and provide insight into stereochemistry relevant to biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-6-propan-2-ylpiperidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of substituted precursors under controlled conditions. For optimization, systematically vary catalysts (e.g., HCl, HNO₃), temperatures (57–63°C), and reaction times (4–6 hours), as demonstrated in analogous piperidinone syntheses . Monitor reaction progress via gas chromatography (GC) or HPLC to identify ideal stoichiometry and solvent systems. Kinetic studies (e.g., Arrhenius plots) can further refine activation parameters.

Q. Which crystallographic tools are recommended for resolving the molecular structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement and SHELXS/SHELXD for structure solution . ORTEP-III (via WinGX) is ideal for visualizing thermal ellipsoids and validating bond angles/distances . For non-crystalline samples, compare computational geometry (DFT-optimized) with experimental NMR/IR data to confirm stereochemistry.

Q. How should chromatographic methods be validated for purity analysis of this compound?

  • Methodological Answer : Employ reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35 v/v) as the mobile phase . Validate parameters (linearity, LOD/LOQ, precision) per ICH guidelines. Cross-check with GC-MS to detect volatile impurities or degradation products.

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions (e.g., DFT) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform NMR simulations (e.g., using Gaussian or ORCA) with explicit solvent models and compare multiple conformers. Experimental NOESY/ROESY can clarify dynamic behavior. If inconsistencies persist, re-evaluate computational basis sets or experimental sample preparation (e.g., concentration, temperature) .

Q. What advanced computational strategies are used to study the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates reaction pathways (e.g., transition states, activation energies) for nucleophilic/electrophilic interactions. Molecular Dynamics (MD) simulations model solvation effects and protein-ligand binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition) and spectroscopic kinetics .

Q. How can researchers design reproducible experiments to investigate the compound’s biological activity?

  • Methodological Answer : Follow FAIR principles: document protocols (materials, equipment specs, environmental conditions) to enable replication . Use orthogonal assays (e.g., fluorescence-based and calorimetric methods) to confirm bioactivity. Include positive/negative controls and statistical power analysis to minimize Type I/II errors .

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